3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide
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Overview
Description
3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the thieno[3,2-e]-1,2,4-thiadiazine family This compound is characterized by its unique structure, which includes a thiophene ring fused with a thiadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with chlorinating agents. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or ethylene glycol .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the amino and chloro groups enhances its binding affinity and specificity for certain enzymes .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with a similar thiophene ring structure.
Thieno[3,4-b]pyridine: Contains a thiophene ring fused with a pyridine ring.
Thieno[3,2-e]-1,2-thiazine: Similar structure but with different substituents.
Uniqueness
3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide is unique due to the presence of both amino and chloro substituents, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C5H4ClN3O2S2 |
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Molecular Weight |
237.7 g/mol |
IUPAC Name |
6-chloro-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazin-3-amine |
InChI |
InChI=1S/C5H4ClN3O2S2/c6-3-1-2-4(12-3)13(10,11)9-5(7)8-2/h1H,(H3,7,8,9) |
InChI Key |
MJACTUZYFWEGEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1NC(=NS2(=O)=O)N)Cl |
Origin of Product |
United States |
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